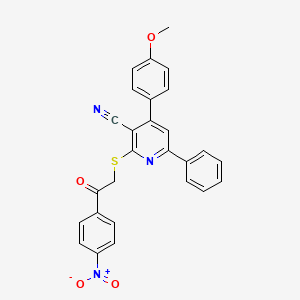
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and nicotinonitrile derivatives. These intermediates are then subjected to various reactions including condensation, nucleophilic substitution, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other nicotinonitrile derivatives with varying substituents. Examples include:
- 4-(4-Methoxyphenyl)-2-((2-(4-aminophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
- 4-(4-Methoxyphenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-phenylnicotinonitrile lies in its specific combination of functional groups, which may impart distinct chemical and biological properties
Properties
Molecular Formula |
C27H19N3O4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19N3O4S/c1-34-22-13-9-18(10-14-22)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)35-17-26(31)20-7-11-21(12-8-20)30(32)33/h2-15H,17H2,1H3 |
InChI Key |
GOSYQXPJJOVYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


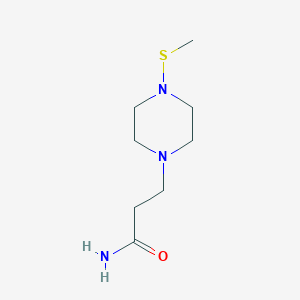
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)

![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)
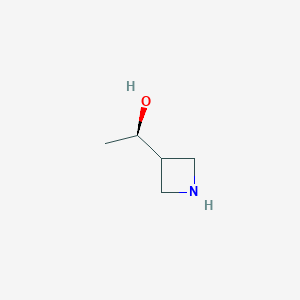
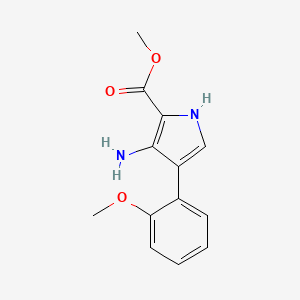


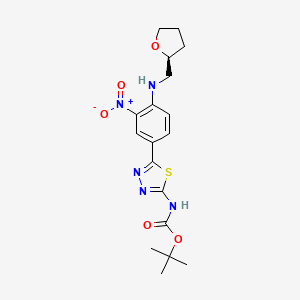


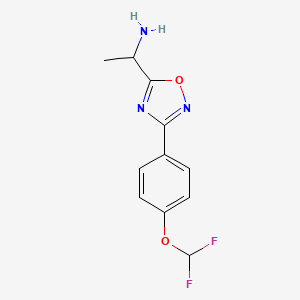
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
